2-Chloro-2-methyloxane
Description
Structure
3D Structure
Properties
CAS No. |
89357-26-6 |
|---|---|
Molecular Formula |
C6H11ClO |
Molecular Weight |
134.60 g/mol |
IUPAC Name |
2-chloro-2-methyloxane |
InChI |
InChI=1S/C6H11ClO/c1-6(7)4-2-3-5-8-6/h2-5H2,1H3 |
InChI Key |
RJBIAXFBYUNWFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCO1)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 2 Methyloxane and Its Analogues
Strategies for Cyclic Ether Formation Preceding Halogenation
A primary approach to the synthesis of 2-chloro-2-methyloxane involves the initial construction of the oxane (tetrahydropyran) ring, which is subsequently chlorinated. This strategy allows for the careful installation of desired stereochemistry and substitution patterns on the cyclic ether scaffold before the introduction of the halogen.
Intramolecular Ring-Closing Reactions for Oxane Scaffolds
Intramolecular cyclization is a powerful method for forming the oxane ring. This typically involves an acyclic precursor with a hydroxyl group and a reactive site that can undergo a ring-closing reaction.
One common method is the intramolecular hydroalkoxylation of alkenyl alcohols. mdpi.com This process, often catalyzed by acid, involves the addition of the alcohol's hydroxyl group across a carbon-carbon double bond within the same molecule to form the cyclic ether. mdpi.com The presence of certain functional groups, such as a silyl (B83357) group on the alkene, can be crucial for the cyclization to proceed efficiently and with high stereoselectivity. mdpi.com
Another significant approach is the Williamson ether synthesis, which involves the intramolecular reaction of a halo-alcohol. In this method, a deprotonated alcohol (alkoxide) acts as a nucleophile, displacing a halide from the other end of the molecule to form the cyclic ether. This has been a foundational technique in the synthesis of various oxetanes and can be extended to oxanes. acs.org
Gold-catalyzed intramolecular reactions have also been developed, for instance, in the synthesis of 1-arylnaphthalenes fused with a pyran ring. researchgate.net These methods often involve a sequential epoxide to carbonyl rearrangement followed by cyclization. researchgate.net
Table 1: Examples of Intramolecular Cyclization for Oxane Synthesis
| Catalyst/Reagent | Substrate Type | Product | Key Features |
|---|---|---|---|
| Acid (Brønsted or Lewis) | Alkenyl alcohol | Tetrahydropyran (B127337) | Silyl group on alkene can enhance selectivity mdpi.com |
| Base (e.g., NaH) | Halo-alcohol | Oxane | Classic Williamson ether synthesis approach acs.org |
Stereoselective Approaches to Substituted Oxane Rings
Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical in modern organic synthesis. Several methods have been developed for the stereoselective synthesis of substituted oxane rings.
For instance, the stereocontrolled synthesis of 2,4-substituted oxetanes from 1,3-diols has been reported, which can be conceptually extended to oxane systems. acs.org This involves the stereoselective reduction of an aldol (B89426) precursor to create syn- and anti-diols, which are then converted to acetoxybromides with inversion of stereochemistry, setting the stage for cyclization. acs.org
Lewis acid-catalyzed reactions of ε-hydroxy-alkenes with aldehydes can produce substituted dihydropyran derivatives through a Prins cyclization, which can then be reduced to the corresponding oxane. nih.govnih.gov The choice of Lewis acid (e.g., Cu(OTf)₂, TMSOTf, BF₃·OEt₂) can influence the reaction pathway and the stereochemical outcome. nih.govnih.gov
Furthermore, organocatalysis has emerged as a powerful tool. For example, a catalytic asymmetric Prins cyclization has been developed that allows for the enantioselective synthesis of tetrahydropyrans. organic-chemistry.org
Table 2: Stereoselective Oxane Synthesis Methods
| Method | Catalyst/Reagent | Stereochemical Control | Reference |
|---|---|---|---|
| Diol Cyclization | Acetyl bromide | Inversion of stereochemistry | acs.org |
| Prins Cyclization | Cu(OTf)₂, TMSOTf, BF₃·OEt₂ | Diastereoselective | nih.govnih.gov |
Direct Halogenation Techniques for Oxane Derivatives
An alternative synthetic strategy involves the direct introduction of a chlorine atom onto a pre-formed oxane ring. This approach can be efficient if the regioselectivity of the chlorination can be controlled.
Regioselective Chlorination of Substituted Tetrahydropyrans
Achieving regioselective chlorination, especially at a specific carbon atom of a substituted tetrahydropyran, can be challenging. The reactivity of the C-H bonds on the oxane ring can be similar, leading to mixtures of products.
One approach involves the use of specific reagents that can direct the chlorination to a particular position. For example, in the synthesis of halogenated tetrahydropyran natural products, specific reagents have been used to achieve site-selective halogenation. nih.gov While the provided example focuses on bromination and chlorination in the context of natural product synthesis, the principles can be applied to simpler systems. nih.gov
Research into the regioselective chlorination of related cyclic compounds, such as phenols in the presence of tetrahydrothiopyran (B43164) derivatives, demonstrates that moderators can be used to influence the position of chlorination. researchgate.net This suggests that similar strategies could be developed for the direct chlorination of oxanes.
Functional Group Interconversion Routes to C-Cl Bonds
Functional group interconversion provides a versatile route to introduce a chlorine atom at a specific position on the oxane ring. This involves first introducing a different functional group that can be reliably converted to a chloro group.
A common and powerful method is the conversion of an alcohol to an alkyl chloride. ub.eduimperial.ac.ukfiveable.mesolubilityofthings.com For a tertiary alcohol on an oxane ring, reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be used. The reaction of a tertiary alcohol with hydrochloric acid can also yield the corresponding chloride, often proceeding through an SN1 mechanism.
Another strategy is the conversion of a sulfonate ester (derived from an alcohol) to a chloride using a source of chloride ions, such as lithium chloride. ub.edu This is a two-step process but can be very effective and offers good control over the stereochemistry. ub.eduvanderbilt.edu
Synthesis via Olefin Functionalization (e.g., Prins Reaction Derivatives)
The Prins reaction and its variants represent a powerful class of reactions for the concurrent formation of the oxane ring and introduction of a halogen. wikipedia.org This reaction typically involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. wikipedia.org
In the context of synthesizing chloro-oxanes, a halo-Prins reaction can be employed. wikipedia.org This modification uses a Lewis acid, such as tin(IV) chloride or boron tribromide, in place of a protic acid. wikipedia.org The halogen from the Lewis acid acts as the nucleophile, trapping the carbocation intermediate formed after the initial addition of the carbonyl to the alkene, thereby forming a chlorotetrahydropyran directly. wikipedia.org
Recent developments have shown that the silyl-Prins cyclization of vinylsilyl alcohols can produce polysubstituted halogenated tetrahydropyrans. uva.es The choice of the Lewis acid in these reactions is critical in determining the reaction's outcome. uva.es For example, indium trichloride (B1173362) and niobium(V) chloride have been used to mediate cyclizations that produce 4-chlorotetrahydropyrans. organic-chemistry.org
Table 3: Prins Reaction Derivatives for Chloro-Oxane Synthesis
| Reaction Type | Lewis Acid | Substrates | Product | Reference |
|---|---|---|---|---|
| Halo-Prins | SnCl₄, BBr₃ | Alkene, Aldehyde/Ketone | Halogenated Oxane | wikipedia.org |
Microreactor Synthesis Approaches for Enhanced Efficiency and Selectivity
Microreactor technology signifies a paradigm shift in chemical synthesis, providing superior control over critical reaction parameters, which translates into enhanced efficiency, safety, and selectivity when compared with conventional batch production methods. researchgate.net The deployment of microreactors within continuous flow systems is especially beneficial for managing reactions that are highly exothermic or involve hazardous materials, characteristics often associated with halogenation processes. researchgate.netbeilstein-journals.org
The synthesis of chloro-alkane structures, including analogues of this compound, has been demonstrated to gain considerable advantages from the application of continuous flow microreactor technologies. researchgate.net Although specific research focusing on this compound is not widely available, the synthesis of structurally related compounds such as 2-chloro-2-methylbutane (B165293) serves as an effective model for the methodology. researchgate.net 2-chloro-2-methylbutane is a key organic intermediate, primarily synthesized through the addition reaction of isoamylene and hydrochloric acid. researchgate.net This reaction presents safety challenges in large-scale batch manufacturing due to the low boiling point and high flammability of isoamylene, making it a prime candidate for the improved safety profile offered by continuous flow synthesis. researchgate.net
A characteristic continuous flow apparatus for synthesizing these analogues is composed of several integrated components operating in sequence. researchgate.net A standard system typically comprises:
Reagent Reservoirs: Separate tanks to contain the starting materials, such as isoamylene and hydrochloric acid. researchgate.net
Metering Pumps: High-precision pumps that regulate the flow rate of each reactant into the microreactor system. researchgate.net
Micromixer: A specialized device, for instance, a micro-channel module with a dual Taiji structure, designed to facilitate efficient and homogenous mixing of the reactants prior to entering the reaction zone. researchgate.net
Reaction Zones: A series of precisely temperature-controlled capillary microreactors where the chemical synthesis occurs. This can be segmented into a pre-reaction zone and a main reaction zone to better manage the reaction profile. researchgate.net
Cooling Zone: A post-reactor module to rapidly lower the temperature of the reaction mixture, effectively quenching the reaction to prevent the formation of undesired by-products. researchgate.net
Back-Pressure Valve: An essential component that enables the system to be pressurized. This allows for the use of reaction temperatures exceeding the normal boiling points of the reactants, which can dramatically increase the reaction rate. researchgate.net
Product Collection: A final vessel for the continuous collection of the synthesized product. researchgate.net
A principal advantage of employing continuous flow systems is the capacity for rapid optimization of reaction conditions to maximize product yield and selectivity. nih.gov Key parameters including temperature, pressure, residence time, and reactant stoichiometry can be precisely adjusted to achieve optimal performance. nih.govresearchgate.netwhiterose.ac.uk
In the synthesis of the analogue 2-chloro-2-methylbutane, a systematic investigation was performed to identify the optimal reaction conditions within a continuous flow micro-channel reactor. researchgate.net The study evaluated the influence of several process variables to maximize the conversion of the starting material.
Reaction Temperature: The rate of conversion was found to be directly influenced by temperature, with an optimal temperature identified at 90°C. researchgate.net
System Pressure: The implementation of a back-pressure system facilitated the reaction at elevated temperatures. A pressure of 0.67 MPa was determined to be optimal for the process. researchgate.net
Residence Time: This parameter is governed by the combined flow rate of reactants through the fixed volume of the reactor. For enhanced throughput, a shorter residence time is often preferred. The research identified an optimal residence time of 15 minutes. researchgate.net
Molar Ratio of Reactants: The stoichiometric ratio of hydrochloric acid to isoamylene was varied to assess its impact on conversion efficiency. The study concluded that a molar ratio of n(hydrochloric acid):n(isoamylene) = 2.80:1.00 was optimal. researchgate.net
The application of these optimized conditions resulted in a highly efficient production process for 2-chloro-2-methylbutane. researchgate.net The underlying principles of optimizing parameters like temperature and residence time are widely applicable across various continuous flow syntheses. For example, in a separate continuous flow process, adjusting the temperature from 80°C down to 60°C while modifying the residence time led to an improvement in isolated yield from 75% to 92%. researchgate.net The use of automated optimization platforms, which can systematically and simultaneously vary multiple parameters, further expedites the development and refinement of efficient synthetic protocols in flow chemistry. whiterose.ac.uk
The optimized parameters for the continuous flow synthesis of 2-chloro-2-methylbutane are detailed in the table below.
Table 1: Optimized Reaction Conditions for Continuous Flow Synthesis of 2-Chloro-2-methylbutane
| Parameter | Optimal Value |
|---|---|
| Reaction Temperature | 90°C |
| System Pressure | 0.67 MPa |
| Residence Time | 15 min |
| Molar Ratio (HCl:Isoamylene) | 2.80:1.00 |
| Volumetric Ratio (HCl:Isoamylene) | 4.40:1.76 |
Data sourced from a study on the highly efficient production of 2-Chloro-2-methylbutane in a continuous-flow micro-channel reactor. researchgate.net
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-chloro-1-(4-methoxyphenoxy)-4-nitrobenzene |
| 2-Chloro-2-methylbutane |
| Hydrochloric acid |
Mechanistic Investigations of 2 Chloro 2 Methyloxane Reactivity
Nucleophilic Substitution Pathways (SN1 and SN2) of 2-Chloro-2-methyloxane
This compound is structurally defined as a tertiary alkyl halide. This classification is a primary determinant of its preferred reaction pathway in nucleophilic substitution. libretexts.orgquora.com The carbon atom bonded to the chlorine is attached to a methyl group and two other carbon atoms within the oxane ring, predisposing the molecule towards specific mechanistic outcomes.
The mechanism proceeds as follows:
Formation of a Carbocation: The carbon-chlorine bond undergoes heterolytic cleavage, where the chlorine atom departs with the bonding electrons, forming a chloride ion and a tertiary carbocation intermediate. This is the slow, rate-determining step. xula.edumasterorganicchemistry.com
Nucleophilic Attack: A nucleophile attacks the planar, sp²-hybridized carbocation. masterorganicchemistry.comlibretexts.org This attack can occur from either face of the planar carbocation, which would lead to a racemic or near-racemic mixture of products if the carbon were a stereocenter. masterorganicchemistry.com
The stability of the carbocation intermediate is a critical factor governing the facility of the SN1 reaction. libretexts.org The carbocation formed from this compound is tertiary, which is inherently more stable than secondary or primary carbocations due to the electron-donating inductive effects and hyperconjugation from the adjacent alkyl groups. libretexts.orglibretexts.orgleah4sci.com
The presence of the endocyclic oxygen atom in the oxane ring plays a significant role in further stabilizing the adjacent carbocation. The oxygen atom, with its non-bonding electron pairs (lone pairs), can donate electron density to the electron-deficient carbocation center through resonance. masterorganicchemistry.com This delocalization of the positive charge over both the carbon and oxygen atoms creates an oxonium ion resonance structure, which significantly stabilizes the intermediate. masterorganicchemistry.com This type of stabilization by an adjacent heteroatom with lone pairs is a powerful effect that greatly accelerates SN1 reactions. masterorganicchemistry.com
Carbocation rearrangements are common in SN1 reactions if a more stable carbocation can be formed via a hydride or alkyl shift. masterorganicchemistry.comlibretexts.org However, in the case of the 2-methyl-2-oxanyl cation, the carbocation is already tertiary and is further stabilized by the adjacent oxygen atom. A standard 1,2-hydride or 1,2-alkyl shift would not lead to a more stable carbocation. While ring-expansion or contraction can occur to relieve ring strain, the six-membered oxane ring is relatively strain-free, similar to cyclohexane (B81311). reddit.com Therefore, significant skeletal rearrangements are less likely compared to reactions involving more strained three- or four-membered cyclic ethers. masterorganicchemistry.comnih.gov
The choice of solvent has a profound impact on the rate of SN1 reactions. khanacademy.org The rate-determining step involves the formation of two ions: the carbocation and the chloride anion. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at accelerating SN1 reactions. libretexts.orgquora.comlibretexts.org
| Solvent | Solvent Type | Relative Rate of SN1 Reaction |
|---|---|---|
| Water (H₂O) | Polar Protic | Very High |
| Methanol (CH₃OH) | Polar Protic | High |
| Ethanol (B145695) (CH₃CH₂OH) | Polar Protic | Moderate |
| Acetone ((CH₃)₂CO) | Polar Aprotic | Low |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Low |
The SN2 mechanism is a single-step, concerted reaction where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This process involves a pentacoordinate transition state and results in an inversion of stereochemistry at the reaction center. masterorganicchemistry.comyoutube.com
SN2 reactions are exceptionally sensitive to steric hindrance at the electrophilic carbon center. nih.govlibretexts.org The mechanism requires the nucleophile to approach the carbon from the side opposite to the leaving group (a "backside attack"). masterorganicchemistry.comyoutube.com In this compound, the electrophilic carbon is tertiary. It is bonded to a methyl group and two bulky methylene (B1212753) groups of the oxane ring. This arrangement creates significant steric crowding, effectively shielding the carbon atom from nucleophilic attack. youtube.comquora.comchemistrysteps.com
The reactivity trend for SN2 reactions is well-established: methyl > primary > secondary >> tertiary. masterorganicchemistry.com Tertiary substrates like this compound are generally considered unreactive via the SN2 pathway due to prohibitive steric hindrance that prevents the nucleophile from accessing the electrophilic center. libretexts.orgchemistrysteps.com
| Substrate Type | Example | Relative Rate of SN2 Reaction | Reason |
|---|---|---|---|
| Methyl | CH₃-Cl | ~1000 | Minimal steric hindrance |
| Primary (1°) | CH₃CH₂-Cl | ~20 | Low steric hindrance |
| Secondary (2°) | (CH₃)₂CH-Cl | 1 | Moderate steric hindrance |
| Tertiary (3°) | (CH₃)₃C-Cl | ~0 (Negligible) | Severe steric hindrance |
Relative rates are approximate and for illustrative purposes.
Electronically, the alkyl groups attached to the carbon-chlorine bond are electron-donating, which slightly reduces the partial positive charge (electrophilicity) on the carbon atom. This electronic effect, though minor compared to the steric factor, also contributes to disfavoring the SN2 mechanism.
In cyclic ethers, the endocyclic oxygen's lone pairs can exert stereoelectronic effects on reactivity. rsc.org For an SN2 reaction to occur at the C2 position of the oxane ring, the incoming nucleophile would approach from a trajectory opposite to the C-Cl bond. In the transition state, the developing negative charge on the incoming nucleophile and the departing chloride ion could experience electrostatic repulsion from the oxygen's lone pairs. This repulsion would raise the energy of the transition state, further inhibiting the SN2 pathway.
Bimolecular Nucleophilic Substitution (SN2) Mechanisms
Elimination Reactions of this compound
Elimination reactions of this compound are expected to proceed via either E1 (unimolecular) or E2 (bimolecular) mechanisms, leading to the formation of unsaturated oxane derivatives. The specific pathway is highly dependent on the reaction conditions, such as the strength of the base and the nature of the solvent. libretexts.orgck12.org
The competition between E1 and E2 pathways is a central theme in the study of alkyl halide reactivity.
E1 (Elimination, Unimolecular): This is a two-step mechanism that begins with the slow, rate-determining ionization of the substrate to form a carbocation intermediate. chemicalnote.compharmaguideline.com This intermediate is then deprotonated by a weak base to form an alkene. Tertiary halides, like this compound, are prone to E1 reactions because they can form relatively stable tertiary carbocations. ck12.org The reaction rate is dependent only on the concentration of the alkyl halide (Rate = k[R-Cl]). chemicalnote.com E1 reactions are favored by conditions that stabilize the carbocation intermediate, such as polar protic solvents (e.g., ethanol, water) and the absence of a strong base. libretexts.orgchemicalnote.com
E2 (Elimination, Bimolecular): This is a single, concerted step where a strong base abstracts a proton from a carbon adjacent (beta) to the leaving group, while the carbon-halogen bond breaks simultaneously to form a double bond. pharmaguideline.com The rate of the E2 reaction is dependent on the concentrations of both the alkyl halide and the base (Rate = k[R-Cl][Base]). chemicalnote.com This pathway is favored by the presence of strong bases (e.g., alkoxides like sodium ethoxide) and is less sensitive to solvent polarity, though polar aprotic solvents can enhance the rate. libretexts.orgck12.org
| Factor | Favors E1 Mechanism | Favors E2 Mechanism |
|---|---|---|
| Base | Weak (e.g., H₂O, ROH) | Strong (e.g., RO⁻, OH⁻) |
| Solvent | Polar Protic (e.g., ethanol) | Polar Aprotic (e.g., DMSO, acetone) |
| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Base] |
| Intermediate | Carbocation | None (Concerted Transition State) |
Elimination of this compound can theoretically yield two different constitutional isomers, depending on which adjacent proton is removed.
Regioselectivity: The formation of one constitutional isomer over another is known as regioselectivity. For elimination reactions, Zaitsev's rule is often followed, which predicts that the major product will be the more stable, more highly substituted alkene. chemistrysteps.comlibretexts.orglibretexts.org In the case of this compound, removal of a proton from the methylene group (C6) of the oxane ring would lead to the thermodynamically more stable, trisubstituted alkene (2-methyl-3,4-dihydro-2H-pyran). Removal of a proton from the methyl group would result in the less substituted, disubstituted alkene (6-methyleneoxane), often called the Hofmann product. The Zaitsev product is generally favored, especially with small, strong bases. chemistrysteps.comstudy.com However, the use of a sterically bulky base (e.g., potassium tert-butoxide) can lead to the preferential formation of the less sterically hindered Hofmann product. chemistrysteps.comkhanacademy.org
Stereoselectivity: This refers to the preference for the formation of one stereoisomer over another. While Zaitsev's rule predicts the major regioisomer, the stereochemistry of the double bond can also be selective. E2 reactions, proceeding through a concerted transition state, often show high stereoselectivity, favoring the formation of the trans (E) isomer where applicable, due to the lower energy of the anti-periplanar transition state. wordpress.commsu.edu For the primary elimination products of this compound, the double bond is contained within the ring or is exocyclic, making cis/trans isomerism of the double bond itself not a primary consideration, though the spatial arrangement of substituents relative to the ring is important.
| Product Name | Structure | Type | Governing Rule for Major Product Formation |
|---|---|---|---|
| 2-Methyl-3,4-dihydro-2H-pyran | (Structure of trisubstituted alkene) | Trisubstituted (More Stable) | Zaitsev's Rule (favored with small bases like NaOEt) |
| 6-Methyleneoxane | (Structure of disubstituted alkene) | Disubstituted (Less Stable) | Hofmann's Rule (favored with bulky bases like KOtBu) |
Rearrangement Reactions Involving the Oxane Ring and Chlorine Substituent
Rearrangement reactions are possible when a carbocation intermediate is formed, which is a key feature of the E1 mechanism. libretexts.org These rearrangements, such as hydride or alkyl shifts, occur if they can lead to a more stable carbocation. libretexts.orgyoutube.com
In the case of this compound, the initial carbocation formed upon loss of the chloride ion is already tertiary and thus relatively stable. A 1,2-hydride shift from an adjacent carbon within the ring would lead to a different tertiary carbocation. Whether this rearrangement occurs would depend on the relative stabilities of the initial and rearranged carbocations, which can be influenced by subtle electronic and steric factors within the oxane ring. Ring expansion or contraction is another possibility in cyclic systems, but is less common for a stable six-membered ring unless significant ring strain can be relieved, which is not a primary factor here. libretexts.org It is crucial to note that rearrangements are not a feature of the concerted E2 mechanism, as no carbocation intermediate is formed. masterorganicchemistry.com
Transition State Analysis in this compound Transformations
A theoretical analysis of the transition states provides insight into the reaction pathways.
E1 Transition State: The rate-determining step of the E1 reaction is the formation of the carbocation. The transition state for this step involves the stretching and breaking of the C-Cl bond, with significant positive charge developing on the carbon atom. The stability of this transition state, and thus the rate of reaction, is directly related to the stability of the resulting carbocation.
E2 Transition State: The E2 reaction proceeds through a single, high-energy transition state where several events occur simultaneously: the base is forming a bond with the beta-proton, the C-H bond is breaking, the C=C pi bond is forming, and the C-Cl bond is breaking. msu.edu For this to occur efficiently, a specific geometry is required, typically an anti-periplanar arrangement of the proton and the leaving group. The energy of the E2 transition state is influenced by the stability of the forming alkene; a more substituted double bond leads to a more stable, lower-energy transition state, which explains the prevalence of the Zaitsev product. khanacademy.org Computational methods would be required to precisely model the energies and structures of these transition states for this compound. arxiv.orgrsc.org
Stereochemical Aspects of 2 Chloro 2 Methyloxane and Its Derivatives
Conformational Analysis of the Oxane Ring in 2-Chloro-2-methyloxane
The three-dimensional structure of the oxane ring in this compound is not planar. Instead, it adopts various non-planar conformations to minimize inherent strain, with the chair conformation being the most significant.
Chair and Boat Conformations and Equilibrium
The cyclohexane (B81311) ring, a carbocyclic analogue of oxane, is known to exist in several conformations, including the chair, boat, twist-boat, and half-chair. wikipedia.org The oxane ring behaves similarly. The chair conformation is the most stable form because it minimizes both angle strain (by maintaining tetrahedral bond angles of approximately 109.5°) and torsional strain (by staggering all adjacent C-H and C-C bonds). wikipedia.orgscribd.com
Other conformations are significantly higher in energy. The boat conformation suffers from steric strain between the "flagpole" hydrogens and torsional strain from eclipsed bonds along the sides. wikipedia.org The twist-boat is a lower-energy intermediate between boat forms, and the half-chair is a high-energy transition state during the interconversion between chair and twist-boat forms. wikipedia.org
Due to the significant energy difference, at room temperature, over 99.9% of unsubstituted oxane molecules exist in the chair conformation. wikipedia.org The equilibrium heavily favors the chair form, and the boat and other conformers are typically considered negligible in population for most analyses. This process of interconversion between the two chair forms is known as a ring flip. wikipedia.orglibretexts.org
| Conformation | Relative Energy | Key Features |
| Chair | Most Stable (Lowest Energy) | No angle strain, minimal torsional strain. wikipedia.org |
| Twist-Boat | Higher Energy | Relieves some flagpole and eclipsing interactions of the boat. wikipedia.org |
| Boat | High Energy | Steric strain from flagpole interactions; torsional strain from eclipsed bonds. wikipedia.org |
| Half-Chair | Highest Energy | Transition state for ring flip. wikipedia.org |
Anomeric Effects and Equatorial vs. Axial Preference of Substituents
In a substituted oxane ring, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). libretexts.orgpearson.com Generally, bulky substituents prefer the more spacious equatorial position to avoid steric clashes with axial atoms on the same side of the ring, known as 1,3-diaxial interactions. masterorganicchemistry.comyoutube.com
However, in this compound, the situation is complicated by the anomeric effect . rsc.org This stereoelectronic phenomenon describes the tendency for an electronegative substituent at the anomeric carbon (C2, the carbon adjacent to the ring oxygen) to prefer the axial orientation, even when sterically disfavored. wikipedia.orgdypvp.edu.in
For this compound, there is a competition between:
The Anomeric Effect: Favoring the axial position for the electronegative chlorine atom. rsc.org
Steric Hindrance: Favoring the equatorial position for the larger methyl group to avoid 1,3-diaxial interactions. masterorganicchemistry.com
This leads to two primary chair conformations in equilibrium. The conformer that places the chlorine atom in the axial position and the methyl group in the equatorial position is generally favored, as this arrangement satisfies both the anomeric effect and minimizes steric strain for the larger group.
| Conformer | C2-Chloro Position | C2-Methyl Position | Stabilizing/Destabilizing Factors |
| A | Axial | Equatorial | Anomeric effect stabilizes axial Cl; less steric strain for equatorial Me. |
| B | Equatorial | Axial | No anomeric stabilization; significant 1,3-diaxial interactions for axial Me. |
Stereochemical Outcomes of Reactions Involving this compound
The stereochemistry at the C2 position profoundly influences the outcomes of chemical reactions, particularly nucleophilic substitutions.
Diastereoselectivity and Enantioselectivity in Transformations
Reactions involving this compound can be highly diastereoselective. The formation of the oxocarbenium ion intermediate creates a prochiral center that can be attacked by nucleophiles to form one diastereomer preferentially.
Research on analogous α-halogenated pyrans has shown that the identity of the halogen atom strongly influences the diastereoselectivity of substitution reactions. nih.gov The presence of a chlorine, bromine, or iodine atom at C2 can effectively direct the stereochemical outcome, leading to a strong preference for the trans product. nih.gov This is attributed to the stabilization of the oxocarbenium ion intermediate by hyperconjugation involving the pseudo-axial carbon-halogen bond. nih.gov
The table below summarizes the effect of the C2-halogen on the diastereoselectivity of a substitution reaction with allyltrimethylsilane. nih.gov
| C2-Halogen | Product Ratio (cis:trans) | Diastereoselectivity |
| Fluorine | 88:12 | Favors cis product |
| Chlorine | 15:85 | High preference for trans product |
| Bromine | <5:95 | Very high preference for trans product |
| Iodine | <5:95 | Very high preference for trans product |
Data adapted from studies on 2-halo-tetrahydropyrans, which serve as a model for 2-halo-oxanes. nih.gov
Enantioselectivity in transformations requires a chiral influence, such as a chiral catalyst or reagent, to differentiate between the two faces of the oxocarbenium ion intermediate or to react selectively with one enantiomer of a racemic starting material.
Isomerism in Substituted this compound Derivatives
When the this compound ring is further substituted, various forms of isomerism arise. The introduction of one or more additional stereocenters leads to the formation of diastereomers, most commonly described as cis and trans isomers.
For example, consider a 2-chloro-4-hydroxy-2-methyloxane. The hydroxyl group at C4 can be either on the same side of the ring as a reference group at C2 (cis) or on the opposite side (trans). In chair conformations, this relationship is determined by the relative axial/equatorial positions. For a cis isomer, one substituent might be axial while the other is equatorial, or both could be on "up" or "down" bonds. youtube.comaskfilo.com For a trans isomer, both substituents might be axial or both equatorial. youtube.com
The relative stability of these diastereomers depends on the conformational preferences of all substituents. The most stable conformer of the most stable diastereomer will be the one that minimizes unfavorable steric interactions (like 1,3-diaxial strain) while maximizing favorable electronic interactions (like the anomeric effect). researchgate.net For instance, in cis-1-chloro-2-methylcyclohexane, the conformer where the larger methyl group is equatorial is more stable. askfilo.com A similar analysis would apply to substituted this compound derivatives, weighing the anomeric preference of the C2-chloro group against the steric demands of all other substituents.
Advanced Spectroscopic and Analytical Characterization Methodologies
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination:No HRMS data has been found in the literature.
Without primary research data, the creation of an article with the requested depth and specificity for 2-chloro-2-methyloxane is not feasible at this time.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For this compound, these methods provide definitive information on the key functional groups, specifically the carbon-chlorine (C-Cl) bond and the cyclic ether (C-O-C) linkage, which are characteristic of its structure.
The vibrational spectrum of this compound is distinguished by absorption bands arising from the stretching and bending modes of its constituent bonds. The most diagnostic of these are the C-Cl and C-O-C stretching vibrations.
The C-O-C linkage, being part of the saturated six-membered oxane ring, gives rise to a prominent and strong absorption band in the infrared spectrum. This is due to the asymmetric stretch of the C-O-C group, which causes a significant change in the molecular dipole moment. academyart.eduspectroscopyonline.com This band is typically observed in the 1150-1050 cm⁻¹ region for cyclic ethers. academyart.edulibretexts.org A corresponding symmetric stretching mode also occurs, but it is generally weaker in the IR spectrum and may be more prominent in the Raman spectrum. spectroscopyonline.com
The carbon-chlorine (C-Cl) stretch is also a key diagnostic feature. The position of this absorption is sensitive to the substitution pattern of the carbon atom. In this compound, the chlorine atom is attached to a tertiary carbon. For tertiary alkyl chlorides, the C-Cl stretching vibration typically appears in the 780-580 cm⁻¹ range. docbrown.infoorgchemboulder.comumich.edu This absorption is often of medium to strong intensity in the infrared spectrum. Due to the high polarizability of the C-Cl bond, this vibration also tends to produce a strong signal in the Raman spectrum.
Below is a summary of the expected characteristic vibrational frequencies for this compound.
Interactive Table 1: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Asymmetric C-O-C Stretch | IR | 1150 - 1050 | Strong | Characteristic of the cyclic ether (oxane) ring. |
| Symmetric C-O-C Stretch | Raman | 1150 - 1050 | Medium to Strong | Often more easily observed in Raman spectra. |
| C-Cl Stretch | IR, Raman | 780 - 580 | Medium to Strong | Position is characteristic of a tertiary alkyl chloride. |
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., GC-MS)
Chromatographic methods are indispensable for verifying the purity of this compound and for separating it from starting materials, byproducts, or isomers that may be present after synthesis. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful technique for the analysis of volatile and thermally stable compounds like chlorinated ethers. researchgate.netcromlab-instruments.es
In a GC-MS analysis, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall. Compounds with higher volatility and weaker interactions with the stationary phase elute from the column faster. For this compound, a non-polar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane phase, is typically suitable. cromlab-instruments.es
The purity of a this compound sample is determined from the resulting chromatogram. A pure sample will ideally exhibit a single, sharp chromatographic peak. The percentage purity can be calculated by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
The mass spectrometer, acting as the detector, fragments the eluting molecules and separates the resulting ions based on their mass-to-charge ratio. This produces a mass spectrum that serves as a molecular fingerprint, allowing for unambiguous identification of the compound. The fragmentation pattern of this compound would be expected to show characteristic ions resulting from the loss of a chlorine atom, a methyl group, and fragments related to the cleavage of the oxane ring.
The following table outlines typical parameters for a GC-MS analysis of a compound such as this compound.
Interactive Table 2: Illustrative GC-MS Parameters for Analysis of this compound
| Parameter | Specification | Purpose |
| Gas Chromatograph | ||
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5SilMS or similar) | Provides efficient separation of volatile organic compounds. |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) | Inert mobile phase to carry the sample through the column. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Initial 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | Separates compounds based on their boiling points and column interactions. |
| Injection Mode | Splitless or Split | Chosen based on sample concentration. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for generating reproducible mass spectra. |
| Mass Range | 50 - 400 amu | Scans for a wide range of possible molecular and fragment ions. |
| Ion Source Temp. | 230 °C | Maintains ions in the gas phase without thermal degradation. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the sample between the GC and MS. |
Computational and Theoretical Investigations of 2 Chloro 2 Methyloxane
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. For 2-Chloro-2-methyloxane, an MD simulation would provide a dynamic picture of its conformational flexibility, such as the flipping between different chair conformations of the oxane ring.
Furthermore, MD simulations are particularly powerful for studying interactions with the surrounding environment, such as a solvent. mdpi.com By placing the this compound molecule in a simulation box filled with solvent molecules (e.g., water), one can observe how the solvent organizes around the solute, forming solvation shells. This provides insights into solubility, diffusion, and how the solvent might influence the molecule's preferred conformation and reactivity.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or physicochemical properties of molecules with their macroscopic properties. researchgate.net This is achieved by developing mathematical models based on a dataset of known compounds. mdpi.com
For a molecule like this compound, where experimental data might be scarce, QSPR offers a predictive approach. A QSPR model built on a database of related halogenated ethers or cyclic compounds could be used to estimate various properties such as boiling point, viscosity, or refractive index. The first step in QSPR is to calculate a set of molecular descriptors that numerically represent the molecule's structure. These descriptors can range from simple counts of atoms and bonds to complex quantum-chemical parameters.
Table 3: Selected Molecular Descriptors for QSPR Modeling of this compound
| Descriptor Type | Descriptor Name | Description |
| Constitutional | Molecular Weight | Total mass of the molecule. |
| Atom Count | Number of atoms of each element. | |
| Topological | Wiener Index | A measure of molecular branching. |
| Physicochemical | LogP | Octanol-water partition coefficient. |
| Quantum-Chemical | Dipole Moment | Measure of molecular polarity. |
| HOMO/LUMO Energies | Energies of frontier molecular orbitals. |
Prediction of Spectroscopic Parameters via Computational Chemistry
Computational chemistry is a vital tool for predicting and interpreting spectroscopic data. nih.gov By calculating the properties related to how a molecule interacts with electromagnetic radiation, these methods can generate theoretical spectra that aid in the analysis of experimental results. researchgate.net
For this compound, DFT calculations can predict its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net Similarly, the magnetic shielding of atomic nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, leading to the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorption bands in an Ultraviolet-Visible (UV-Vis) spectrum. core.ac.ukresearchgate.net
Table 4: Hypothetical Computationally Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Predicted Value | Key Structural Feature |
| Infrared (IR) | C-O Stretch | ~1100 cm⁻¹ | Oxane ring ether linkage |
| C-Cl Stretch | ~750 cm⁻¹ | Carbon-chlorine bond | |
| ¹³C NMR | C2 Chemical Shift | ~85 ppm | Carbon atom bonded to O and Cl |
| ¹H NMR | -CH₃ Chemical Shift | ~1.6 ppm | Methyl group protons |
Applications of 2 Chloro 2 Methyloxane in Complex Organic Synthesis
Role as a Synthetic Intermediate for Functionalized Cyclic Ethers
The principal application of 2-chloro-2-methyloxane is as an electrophilic precursor for the synthesis of other 2-substituted 2-methyloxane derivatives. The tertiary alkyl chloride is susceptible to nucleophilic substitution, primarily via an SN1-type mechanism. This proceeds through the formation of a stabilized tertiary oxocarbenium ion, which can then be attacked by a variety of nucleophiles. quizlet.comquizlet.com This reactivity allows for the introduction of diverse functional groups at the 2-position of the oxane ring.
The general reaction scheme involves the displacement of the chloride ion by a nucleophile (Nu⁻) to yield a new functionalized cyclic ether.
Key Research Findings:
Reaction with Oxygen Nucleophiles: Alkoxides and phenoxides react to form 2-alkoxy- or 2-aryloxy-2-methyloxanes, which are valuable as acetal-like structures.
Reaction with Nitrogen Nucleophiles: Nucleophiles such as azide (B81097) or amines can be introduced, leading to the formation of 2-azido- or 2-amino-2-methyloxane derivatives. These nitrogen-containing cyclic ethers are important scaffolds in medicinal chemistry. nih.gov
Reaction with Sulfur Nucleophiles: Thiolates can displace the chloride to form 2-alkylthio- or 2-arylthio-2-methyloxanes.
Reaction with Carbon Nucleophiles: Cyanide ions can be used to introduce a nitrile group, forming 2-cyano-2-methyloxane, which can be further elaborated into carboxylic acids, amines, or ketones.
| Nucleophile (Nu⁻) | Reagent Example | Product | Functional Group Introduced |
|---|---|---|---|
| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-2-methyloxane | Methoxy (-OCH₃) |
| Hydroxide | Sodium Hydroxide (NaOH) | 2-Hydroxy-2-methyloxane | Hydroxyl (-OH) |
| Azide | Sodium Azide (NaN₃) | 2-Azido-2-methyloxane | Azido (-N₃) |
| Cyanide | Sodium Cyanide (NaCN) | 2-Cyano-2-methyloxane | Cyano (-CN) |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-Methyl-2-(phenylthio)oxane | Phenylthio (-SPh) |
Participation in Carbon-Carbon Bond-Forming Reactions
A crucial application of this compound is its use in forming new carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules. alevelchemistry.co.uk This is most commonly achieved through the formation of an organometallic intermediate, such as a Grignard reagent.
By reacting this compound with magnesium metal in a suitable ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), the corresponding Grignard reagent, (2-methyloxan-2-yl)magnesium chloride, can be prepared. libretexts.orgbyjus.comlibretexts.org This organometallic compound effectively reverses the polarity of the C2 carbon, transforming it from an electrophilic center into a potent nucleophile (a carbanion equivalent). libretexts.org
This Grignard reagent can then react with a wide array of electrophiles to form new C-C bonds:
Reaction with Aldehydes and Ketones: Addition to aldehydes and ketones yields secondary and tertiary alcohols, respectively, incorporating the 2-methyloxane moiety. chemguide.co.ukmsu.edu
Reaction with Esters: Grignard reagents add twice to esters to produce tertiary alcohols where two of the alkyl groups are identical. masterorganicchemistry.comyoutube.com
Reaction with Epoxides: Ring-opening of epoxides provides a method for two-carbon chain extension, resulting in a primary alcohol. youtube.comyoutube.com
Reaction with Carbon Dioxide: Carboxylation of the Grignard reagent, followed by an acidic workup, yields a carboxylic acid, 2-methyloxane-2-carboxylic acid. chemguide.co.uk
| Electrophile | Product Class after Workup | Example Product (from Formaldehyde) |
|---|---|---|
| Aldehyde (e.g., Formaldehyde) | Secondary Alcohol | (2-Methyloxan-2-yl)methanol |
| Ketone (e.g., Acetone) | Tertiary Alcohol | 2-(2-Methyloxan-2-yl)propan-2-ol |
| Ester (e.g., Ethyl acetate) | Tertiary Alcohol | 2-(2-Methyloxan-2-yl)propan-2-ol |
| Carbon Dioxide (CO₂) | Carboxylic Acid | 2-Methyloxane-2-carboxylic acid |
| Epoxide (e.g., Ethylene oxide) | Primary Alcohol | 2-(2-Methyloxan-2-yl)ethanol |
Use as a Precursor for Heterocyclic Compound Synthesis
The inherent structure and reactivity of this compound make it a valuable starting material for the synthesis of more complex heterocyclic systems, such as spirocyclic and fused-ring compounds. airo.co.inias.ac.in These structural motifs are prevalent in natural products and pharmacologically active molecules. mdpi.com
Synthesis of Spirocycles: Spirocyclic ethers can be synthesized by reacting this compound with reagents containing two nucleophilic sites. For example, reaction with a diol under basic conditions could lead to the formation of a spiro-acetal, where the C2 carbon of the oxane ring serves as the spiro-center.
Synthesis of Fused Heterocycles: The synthesis of fused systems can be envisioned through multi-step sequences. First, a nucleophilic substitution could introduce a side chain containing a reactive functional group. Subsequent intramolecular cyclization of this functionalized intermediate onto another position of the oxane ring would generate a fused bicyclic system. For instance, introducing a three-carbon chain with a terminal hydroxyl group at the C2 position could, after activation of the hydroxyl group, lead to an intramolecular cyclization to form a new fused ring system.
Development of Novel Reagents and Catalysts Utilizing this compound Scaffolds
The rigid, chiral scaffold of the 2-methyloxane ring system presents an opportunity for the development of novel reagents and asymmetric catalysts. nih.gov Chirality is a key feature in modern drug design, and catalysts that can induce enantioselectivity are highly sought after. mdpi.com
If this compound is prepared from an enantiomerically pure starting material, the resulting chiral scaffold can be elaborated into a chiral ligand for metal-catalyzed asymmetric synthesis. mdpi.comrsc.org The synthetic pathway would involve replacing the chlorine atom with a functional group capable of coordinating to a metal center, such as a phosphine (B1218219), an amine, or a bipyridine moiety.
Conceptual Development of a Chiral Catalyst:
Chiral Precursor: Start with an enantiomerically pure form of this compound (e.g., (R)-2-chloro-2-methyloxane).
Ligand Installation: Perform a nucleophilic substitution to attach a coordinating group. For example, reaction with lithium diphenylphosphide (LiPPh₂) would yield (R)-2-methyl-2-(diphenylphosphino)oxane.
Catalyst Formation: This chiral phosphine ligand can then be complexed with a transition metal, such as rhodium, palladium, or ruthenium, to form a chiral catalyst.
The defined stereochemistry of the oxane ring would create a specific chiral environment around the metal center, influencing the stereochemical outcome of reactions such as asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions. The development of such catalysts based on the readily accessible oxane framework is an active area of chemical research.
Degradation Pathways and Environmental Fates of 2 Chloro 2 Methyloxane
Hydrolysis and Solvolysis Mechanisms
The degradation of 2-chloro-2-methyloxane in aqueous and other polar protic solvents is expected to be governed by solvolysis, which includes hydrolysis in water. Due to the tertiary nature of the carbon atom bonded to the chlorine, the reaction mechanism is anticipated to proceed primarily through a unimolecular nucleophilic substitution (SN1) pathway. docbrown.infomsu.edu
The key steps of this mechanism are:
Ionization: The carbon-chlorine bond breaks heterolytically in a slow, rate-determining step to form a stable tertiary carbocation intermediate and a chloride ion. msu.edu The polarity of the solvent plays a crucial role in stabilizing this charged intermediate, with more polar solvents increasing the reaction rate.
Nucleophilic Attack: A solvent molecule (e.g., water in hydrolysis) acts as a nucleophile and rapidly attacks the planar carbocation. brainly.comquora.com This attack can occur from either face of the carbocation.
Deprotonation: The resulting protonated alcohol (or ether, if the solvent is an alcohol) is then deprotonated by another solvent molecule to yield the final substitution product.
In the case of hydrolysis, the primary product would be 2-methyl-oxane-2-ol.
Alongside the SN1 substitution, a competing unimolecular elimination (E1) reaction can also occur. In the E1 pathway, after the formation of the carbocation, a solvent molecule acts as a base to remove a proton from an adjacent carbon atom, leading to the formation of an alkene. For this compound, this would likely result in the formation of 2-methyl-3,4-dihydro-2H-pyran. Studies on the solvolysis of the analogous compound 2-chloro-2-methylpropane (B56623) in 80% aqueous ethanol (B145695) show a mixture of substitution (SN1) and elimination (E1) products.
The ratio of substitution to elimination products is influenced by factors such as the nucleophilicity and basicity of the solvent, as well as the temperature.
Table 1: Predicted Products of Hydrolysis/Solvolysis of this compound
| Reaction Pathway | Nucleophile/Base | Predicted Product(s) |
| SN1 (Hydrolysis) | Water (H₂O) | 2-methyl-oxane-2-ol |
| E1 (Elimination) | Water (H₂O) | 2-methyl-3,4-dihydro-2H-pyran |
Photochemical Decomposition Pathways
The photochemical decomposition of this compound involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of chemical bonds. The most likely bond to undergo homolytic cleavage upon photolysis is the carbon-chlorine (C-Cl) bond, as it is generally weaker than the C-C, C-O, and C-H bonds within the molecule.
The primary photochemical process is expected to be: R-Cl + hν → R• + Cl•
This reaction generates a tertiary alkyl radical (the 2-methyloxane-2-yl radical) and a chlorine radical (Cl•). masterorganicchemistry.com These highly reactive radical species can then initiate a cascade of secondary reactions, including:
Hydrogen Abstraction: The chlorine radical can abstract a hydrogen atom from another molecule of this compound or other organic molecules, propagating a radical chain reaction.
Reaction with Oxygen: In the presence of atmospheric oxygen, the alkyl radical can react to form a peroxy radical (ROO•), a key intermediate in atmospheric oxidation processes.
Recombination: Radicals can recombine to form stable products or terminate the chain reaction.
Studies on the photolysis of other chlorinated compounds, such as chlorinated paraffins and anesthetics, confirm that UV radiation can effectively initiate their degradation, often leading to a complex mixture of products. mdpi.comresearchgate.netchemrxiv.org The specific products would depend on the environmental matrix (e.g., aqueous solution, air, or soil surface) and the presence of other reactive species.
Thermal Degradation Processes and Product Characterization
When subjected to high temperatures, this compound is expected to undergo thermal degradation. The primary and most common thermal degradation pathway for chlorinated alkanes is dehydrochlorination—the elimination of hydrogen chloride (HCl). acs.org
This process can occur through a concerted mechanism or, more likely for a tertiary halide, via the formation of the carbocation intermediate as seen in the E1 reaction, followed by proton loss. The products would be the same as those from the E1 pathway: 2-methyl-3,4-dihydro-2H-pyran and HCl.
At higher temperatures, more extensive fragmentation of the oxane ring can occur. The C-O and C-C bonds within the ring can break, leading to the formation of a variety of smaller, volatile organic compounds. Research on the thermal decomposition of highly chlorinated paraffins shows that at elevated temperatures, complex reactions including C-C bond cleavage, cyclization, and even the formation of chlorinated aromatic compounds can occur. d-nb.inforesearchgate.netacs.org For this compound, this could lead to the formation of smaller aldehydes, ketones, and other oxygenated and chlorinated fragments.
Table 2: Potential Products from Thermal Degradation of this compound
| Temperature Range | Dominant Process | Major Products | Minor/Trace Products |
| Moderate | Dehydrochlorination | 2-methyl-3,4-dihydro-2H-pyran, Hydrogen Chloride (HCl) | Ring-opening products |
| High | Fragmentation & Rearrangement | Smaller volatile organic compounds (e.g., aldehydes, ketones), HCl | Char, complex chlorinated species |
Oxidative Degradation Mechanisms in Simulated Atmospheric Conditions
In the troposphere, volatile organic compounds (VOCs) like this compound are primarily removed through oxidation initiated by reactive species such as the hydroxyl radical (•OH), ozone (O₃), and chlorine radicals (Cl•). iitm.ac.inresearchgate.net
The reaction with chlorine radicals can be a significant degradation pathway, particularly in marine or polluted urban environments where Cl• concentrations can be elevated. copernicus.org The reaction proceeds via hydrogen atom abstraction by the chlorine radical from one of the C-H bonds in the this compound molecule. eurekalert.org
R-H + Cl• → R• + HCl
The rate of this reaction determines the atmospheric lifetime of the compound with respect to degradation by chlorine radicals. The atmospheric lifetime (τ) can be estimated using the following equation:
τ = 1 / (kCl [Cl])
Where:
kCl is the rate constant for the reaction between the VOC and the chlorine radical.
[Cl] is the average atmospheric concentration of chlorine radicals.
While the specific rate constant for this compound is not available, it can be estimated using structure-activity relationships. The presence of the ether oxygen atom is known to activate adjacent C-H bonds, making them more susceptible to hydrogen abstraction. researchgate.net Therefore, the C-H bonds on the carbon atoms adjacent to the ring oxygen are likely to be the most reactive sites.
Once the initial hydrogen abstraction occurs, the resulting alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (ROO•). The subsequent fate of this peroxy radical dictates the final oxidation products and the potential for secondary organic aerosol (SOA) formation.
The peroxy radical can undergo several reactions, primarily with nitric oxide (NO) or the hydroperoxy radical (HO₂). These reactions lead to the formation of a variety of oxygenated products, including:
Alkoxy radicals (RO•)
Carbonyl compounds (aldehydes and ketones) from the decomposition of alkoxy radicals
Organic nitrates (RONO₂)
Hydroperoxides (ROOH)
These first-generation products can be less volatile than the parent compound. If their volatility is sufficiently low, they can partition from the gas phase to the particle phase, contributing to the formation or growth of SOA. researchgate.netcopernicus.org The oxidation of halogenated hydrocarbons has been shown to form SOA, sometimes referred to as halogen-induced organic aerosol (XOA). researchgate.net Given its molecular weight and structure, multi-generational oxidation of this compound could produce low-volatility, highly functionalized products capable of forming SOA. utexas.educopernicus.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
